molecular formula C13H11ClN2OS B2914245 N-[4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]prop-2-enamide CAS No. 2305489-09-0

N-[4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]prop-2-enamide

Cat. No. B2914245
CAS RN: 2305489-09-0
M. Wt: 278.75
InChI Key: FBXKZWXWTUHUTM-UHFFFAOYSA-N
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Description

N-[4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]prop-2-enamide, commonly known as CTZ, is a thiazole derivative that exhibits a wide range of biological activities. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

CTZ has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. CTZ has also been studied for its potential use as a diagnostic agent for Alzheimer's disease.

Mechanism of Action

CTZ exerts its biological activities through various mechanisms of action. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. CTZ has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, CTZ has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication.
Biochemical and Physiological Effects
CTZ has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). CTZ has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, CTZ has been reported to inhibit the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

CTZ has several advantages for lab experiments. It exhibits a wide range of biological activities, making it a versatile compound for studying various diseases and conditions. CTZ is also relatively easy to synthesize, allowing for large-scale production. However, CTZ has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Additionally, CTZ has been reported to exhibit some toxicity in certain cell lines, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of CTZ. One potential direction is to further investigate its anti-inflammatory properties and its potential use as a therapeutic agent for various inflammatory diseases. Another potential direction is to study its anti-cancer properties and its potential use as a chemotherapeutic agent. Additionally, further research is needed to understand the mechanism of action of CTZ and its potential interactions with other compounds.

Synthesis Methods

The synthesis of CTZ involves the reaction of 3-Chloroaniline with Ethyl 2-cyanoacetate to form Ethyl 2-(3-chlorophenylamino)-2-oxoacetate, which is then condensed with 2-Acetylthiazole to produce N-[4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]prop-2-enamide.

properties

IUPAC Name

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c1-3-11(17)15-13-16-12(8(2)18-13)9-5-4-6-10(14)7-9/h3-7H,1H2,2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXKZWXWTUHUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C=C)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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